molecular formula C6H14NOCl<br>C6H14ClNO B1210308 2,3-Epoxypropyltrimethylammonium chloride CAS No. 3033-77-0

2,3-Epoxypropyltrimethylammonium chloride

Cat. No. B1210308
CAS RN: 3033-77-0
M. Wt: 151.63 g/mol
InChI Key: PUVAFTRIIUSGLK-UHFFFAOYSA-M
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Description

2,3-Epoxypropyltrimethylammonium chloride (EPTAC) is a quaternary ammonium compound that has a variety of uses in scientific research. It is a colorless, odorless, and non-flammable solid that is highly soluble in water. It has been used for many years in laboratory experiments to study the biochemical and physiological effects of various compounds. EPTAC has been found to have a variety of applications in biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Salt-Free Dyeing of Paper

2,3-Epoxypropyltrimethylammonium chloride (EPTMAC) is used to prepare cationic cellulose nanofibers (CCNFs) which are employed in salt-free dyeing of ultra-lightweight paper . The maximum adsorption capacity of CCNFs for anionic dye was 1281.74 mg/g, and the dye uptake was as high as 90% under mild conditions without NaCl .

Antibacterial Properties

EPTMAC is used to synthesize quaternized soy protein isolate (QSPI). The positive charged quaternary ammonium groups endow the QSPI with superior antibacterial properties against multiple bacteria in vitro and in vivo .

Polymer Synthesis

EPTMAC is a versatile chemical compound utilized extensively in polymer synthesis. It showcases remarkable potential in various applications, ranging from polymer synthesis to catalysis, making it a valuable tool for advancing scientific discoveries.

Mildew Resistance of Bamboo

EPTMAC is used in the modification process to improve the mildew resistance of bamboo . This provides a feasible way to promote the utilization of rosin .

Synthesis of Water-Soluble Chitosan Derivative

Glycidyltrimethylammonium chloride is used as a derivatizing agent to synthesize N - (2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC), a water-soluble chitosan derivative . HTCC can form nanocomposite films with silver nanoparticles that show good antimicrobial property and optical transparency .

Reaction Crystallization Process

The reaction crystallization process of glycidyl trimethyl ammonium chloride (GTA) via epichlorohydrin with gas-state trimethylamine was investigated .

properties

IUPAC Name

trimethyl(oxiran-2-ylmethyl)azanium;chloride
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InChI

InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUVAFTRIIUSGLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1CO1.[Cl-]
Source PubChem
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Molecular Formula

C6H14NOCl, C6H14ClNO
Record name EPTAC (70-75 % aqueous solution)
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Related CAS

51838-31-4
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer
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DSSTOX Substance ID

DTXSID1044643
Record name Glycidyl trimethylammonium chloride
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Molecular Weight

151.63 g/mol
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Physical Description

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name EPTAC (70-75 % aqueous solution)
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Solubility

Solubility in water: miscible
Record name EPTAC (70-75 % aqueous solution)
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Density

1.1 g/cm³
Record name EPTAC (70-75 % aqueous solution)
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Product Name

2,3-Epoxypropyltrimethylammonium chloride

CAS RN

3033-77-0, 51838-31-4
Record name Glycidyltrimethylammonium chloride
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Record name 2,3-Epoxypropyltrimethylammonium chloride
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Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name 2,3-epoxypropyltrimethylammonium chloride
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Record name GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE
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Synthesis routes and methods

Procedure details

A one-liter flask equipped with gas sparger, mechanical stirrer, thermometer and an aqueous acid trap was charged with epichlorohydrin (55.2 grams, 6.0 mol) and placed in an isothermal bath at 19° C. Trimethylamine gas (119.5 grams, 2.0 mol) was then sparged into the epichlorohydrin over a period of 3 hours. The temperature was maintained below 23° C. The solution was stirred for an additional 30 minutes and the precipitate collected by filtration. The crystalline product was washed with diethylether and vacuum dried to afford 262.2 grams of 2,3-epoxypropyltrimethylammonium chloride.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
119.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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